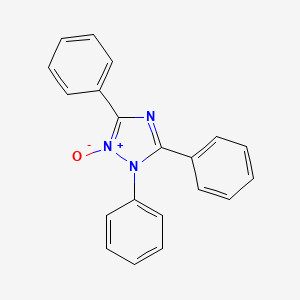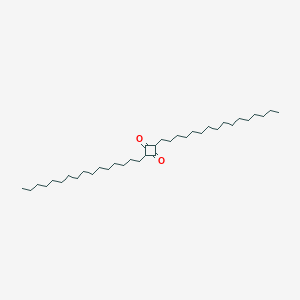
2,4-Dihexadecylcyclobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihexadecylcyclobutane-1,3-dione is a specialized organic compound characterized by its cyclobutane ring structure with two hexadecyl groups attached at the 2 and 4 positions
Métodos De Preparación
The synthesis of 2,4-Dihexadecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexadecyl-substituted ketones with suitable reagents to form the cyclobutane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
2,4-Dihexadecylcyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2,4-Dihexadecylcyclobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and lipid bilayer formation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Mecanismo De Acción
The mechanism by which 2,4-Dihexadecylcyclobutane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic hexadecyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The cyclobutane ring structure may also interact with specific protein binding sites, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 2,4-Dihexadecylcyclobutane-1,3-dione include other cyclobutane derivatives with varying alkyl chain lengths and substitutions. For example:
2,4-Diethylcyclobutane-1,3-dione: This compound has shorter ethyl chains, resulting in different physical and chemical properties.
2,4-Dioctadecylcyclobutane-1,3-dione: With longer octadecyl chains, this compound may exhibit enhanced hydrophobic interactions and different solubility characteristics.
The uniqueness of this compound lies in its specific chain length and the resulting balance between hydrophobicity and reactivity, making it suitable for a range of applications.
Propiedades
Número CAS |
54036-05-4 |
|---|---|
Fórmula molecular |
C36H68O2 |
Peso molecular |
532.9 g/mol |
Nombre IUPAC |
2,4-dihexadecylcyclobutane-1,3-dione |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)34(36(33)38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Clave InChI |
DDYMNEVBQNZSDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)

![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
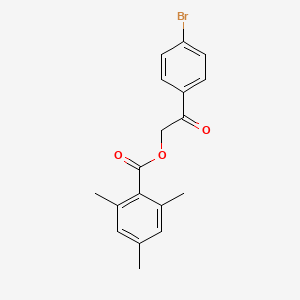
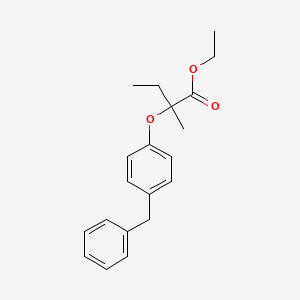
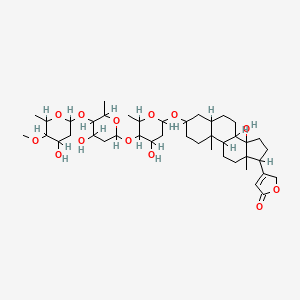
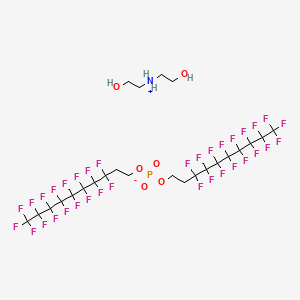
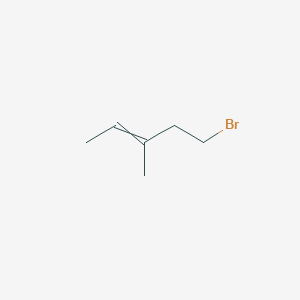
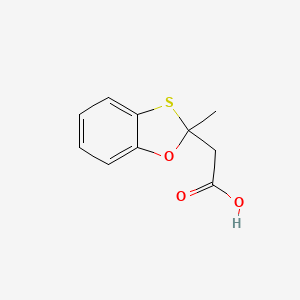
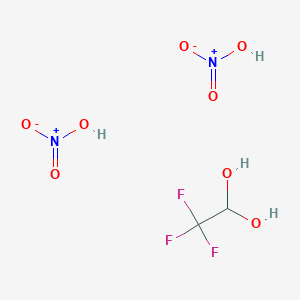
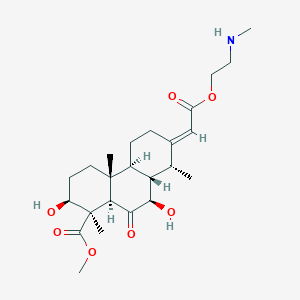
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
